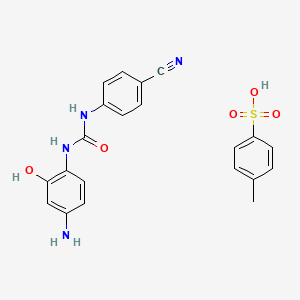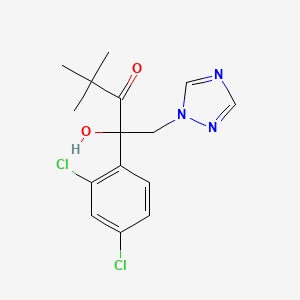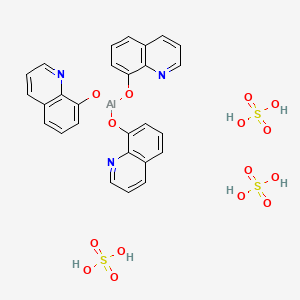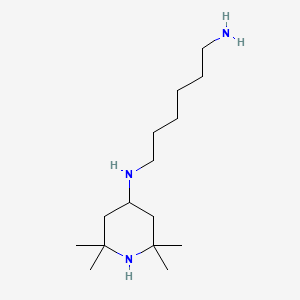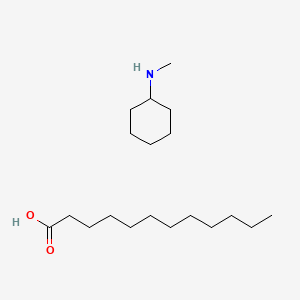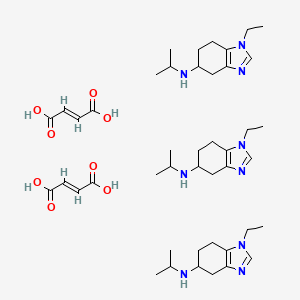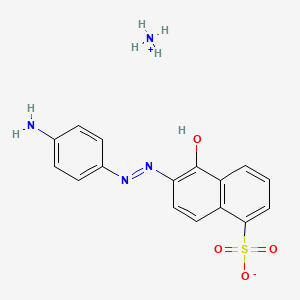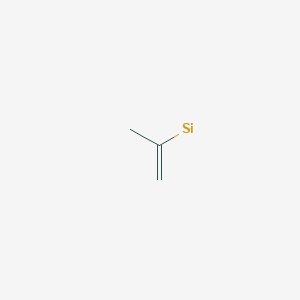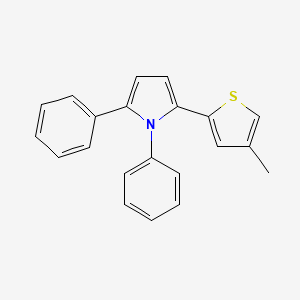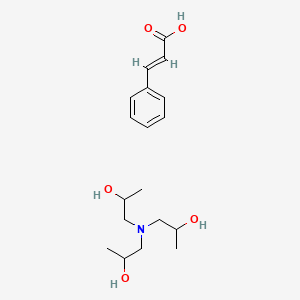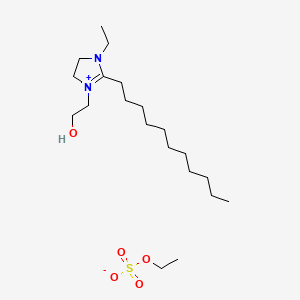
1-Ethyl-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium ethyl sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium ethyl sulphate is a synthetic organic compound belonging to the class of imidazolium-based ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium ethyl sulphate typically involves the following steps:
Formation of the imidazolium core: The imidazolium core is synthesized by reacting an appropriate imidazole derivative with an alkylating agent, such as ethyl bromide, under basic conditions.
Introduction of the hydroxyethyl group: The hydroxyethyl group is introduced by reacting the imidazolium core with ethylene oxide or a similar reagent.
Addition of the undecyl group: The undecyl group is added through a nucleophilic substitution reaction using an appropriate alkyl halide, such as undecyl bromide.
Formation of the ethyl sulphate salt: The final step involves the reaction of the imidazolium compound with ethyl sulphate to form the desired ionic liquid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, purification techniques, such as distillation, crystallization, and chromatography, are employed to remove impurities and obtain the desired compound.
化学反応の分析
Types of Reactions
1-Ethyl-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium ethyl sulphate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazolium core can be reduced to form the corresponding imidazoline derivative using reducing agents like sodium borohydride.
Substitution: The undecyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Alkyl halides, aryl halides, and other electrophilic reagents under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of various alkyl or aryl-substituted imidazolium compounds.
科学的研究の応用
1-Ethyl-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium ethyl sulphate has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and catalyst in various chemical reactions, including organic synthesis, polymerization, and electrochemical processes.
Biology: Employed as a stabilizing agent for enzymes and proteins, as well as a medium for biocatalysis and cell culture.
Medicine: Investigated for its potential use in drug delivery systems, antimicrobial agents, and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as ionic liquid-based polymers, lubricants, and surfactants.
作用機序
The mechanism of action of 1-Ethyl-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium ethyl sulphate involves its interaction with molecular targets and pathways, such as:
Solvent properties: The compound’s unique solubility and stability properties enable it to dissolve various substrates and facilitate chemical reactions.
Catalytic activity: The imidazolium core can act as a catalyst in various reactions, promoting the formation of desired products.
Biological interactions: The compound can interact with biological molecules, such as enzymes and proteins, stabilizing their structure and enhancing their activity.
類似化合物との比較
1-Ethyl-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium ethyl sulphate can be compared with other similar compounds, such as:
1-Ethyl-3-methylimidazolium ethyl sulphate: Similar structure but lacks the hydroxyethyl and undecyl groups, resulting in different solubility and stability properties.
1-Butyl-3-methylimidazolium chloride: Contains a butyl group instead of an undecyl group, leading to different chemical and physical properties.
1-Hexyl-3-methylimidazolium tetrafluoroborate: Contains a hexyl group and a different anion, resulting in distinct solubility and catalytic properties.
These comparisons highlight the uniqueness of this compound in terms of its structure, properties, and applications.
特性
CAS番号 |
93762-32-4 |
|---|---|
分子式 |
C20H42N2O5S |
分子量 |
422.6 g/mol |
IUPAC名 |
ethyl sulfate;2-(3-ethyl-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl)ethanol |
InChI |
InChI=1S/C18H37N2O.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-18-19(4-2)14-15-20(18)16-17-21;1-2-6-7(3,4)5/h21H,3-17H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChIキー |
URBOAFAPPXZUEO-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCC1=[N+](CCN1CC)CCO.CCOS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


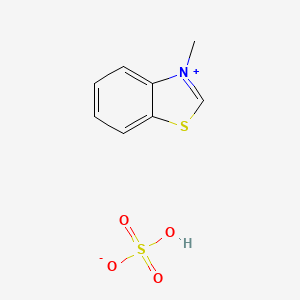
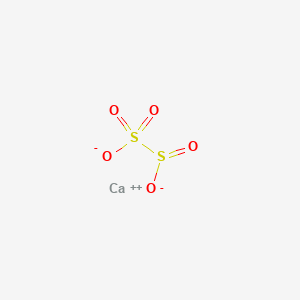
![7,18-bis(4-aminophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12686004.png)
